1-Pentadecanamine, N-methyl-

描述

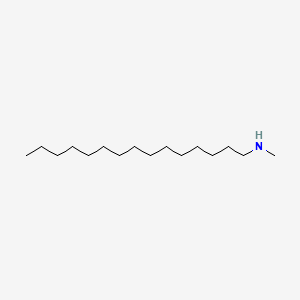

1-Pentadecanamine, N-methyl- (CAS: Not explicitly provided; synonyms may include N-methylpentadecylamine) is a primary aliphatic amine with a 15-carbon alkyl chain and a methyl group attached to the nitrogen atom. Its structural features, such as chain length and methylation, influence solubility, lipophilicity, and biological interactions .

属性

IUPAC Name |

N-methylpentadecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-2/h17H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCBAEHAEKNSPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528400 | |

| Record name | N-Methylpentadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29664-53-7 | |

| Record name | N-Methylpentadecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Pentadecanamine, N-methyl- can be synthesized through the alkylation of pentadecylamine with methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen iodide formed during the reaction.

Industrial Production Methods: In industrial settings, the production of 1-Pentadecanamine, N-methyl- often involves the continuous flow process where pentadecylamine is reacted with methyl chloride in the presence of a catalyst. This method ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 1-Pentadecanamine, N-methyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the substituent used.

科学研究应用

1-Pentadecanamine, N-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.

作用机制

The mechanism of action of 1-Pentadecanamine, N-methyl- involves its interaction with lipid bilayers in cell membranes. The long hydrophobic tail integrates into the lipid bilayer, while the hydrophilic amine group interacts with the aqueous environment. This property makes it effective as a surfactant and in disrupting cell membranes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

N,N-Dimethylpentadecylamine (1-Pentadecanamine, N,N-dimethyl)

- Formula : C₁₇H₃₇N

- Molecular Weight : 255.48 g/mol

- Key Differences: The addition of a second methyl group increases molecular weight and lipophilicity compared to the mono-methyl derivative. This compound has been identified in plant extracts (e.g., Withania coagulans), suggesting natural occurrence .

Pentadecylamine (Parent Compound)

- Formula : C₁₅H₃₃N

- Molecular Weight : 227.44 g/mol

1-Hexadecanamine, N-ethyl

- Formula : C₁₈H₃₉N

- Molecular Weight : 269.51 g/mol

- Key Differences : A longer alkyl chain (16 carbons) and an ethyl substituent increase molecular weight and lipophilicity, which may enhance surfactant properties .

Pentadecanamide

- Formula: C₁₅H₃₁NO

- Molecular Weight : 241.41 g/mol

- Key Differences : Replacement of the amine group with an amide reduces basicity and alters hydrogen-bonding capacity, impacting stability and biological activity .

Physicochemical Properties

| Compound | Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Properties |

|---|---|---|---|---|

| 1-Pentadecanamine, N-methyl- | C₁₆H₃₅N | ~241.46 | ~6.2* | Moderate lipophilicity, surfactant potential |

| N,N-Dimethylpentadecylamine | C₁₇H₃₇N | 255.48 | ~6.8* | Higher lipophilicity, natural occurrence |

| Pentadecylamine | C₁₅H₃₃N | 227.44 | ~5.5* | Lower lipophilicity, higher reactivity |

| 1-Hexadecanamine, N-ethyl | C₁₈H₃₉N | 269.51 | ~7.0* | Enhanced surfactant properties |

| Pentadecanamide | C₁₅H₃₁NO | 241.41 | ~3.5* | Reduced basicity, increased stability |

*logP values estimated based on chain length and substitution trends .

生物活性

1-Pentadecanamine, N-methyl- (CAS Number: 29664-53-7) is a long-chain aliphatic amine that has garnered attention for its potential biological activities. This compound is characterized by a pentadecyl chain, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.

1-Pentadecanamine, N-methyl- has the molecular formula and a molecular weight of 251.48 g/mol. Its structure consists of a long hydrocarbon chain attached to a methylated amine group, which influences its solubility and membrane permeability.

Antimicrobial Properties

Research indicates that long-chain amines, including 1-pentadecanamine, N-methyl-, exhibit antimicrobial properties. These compounds can disrupt microbial membranes due to their amphiphilic nature, leading to cell lysis. A study demonstrated that similar long-chain amines effectively inhibited the growth of various bacterial strains, suggesting that 1-pentadecanamine, N-methyl- may possess comparable activity .

Neuroprotective Effects

Emerging research suggests that certain long-chain amines may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could make 1-pentadecanamine, N-methyl- a candidate for further investigation in neurodegenerative disease models .

The biological activity of 1-pentadecanamine, N-methyl- is likely mediated through several mechanisms:

- Membrane Disruption : Due to its hydrophobic tail, it can insert into lipid bilayers, disrupting membrane integrity.

- Receptor Modulation : It may interact with specific receptors or enzymes involved in cell signaling pathways.

- Oxidative Stress Reduction : Long-chain amines may help mitigate oxidative damage in cells by enhancing antioxidant defenses.

Case Studies

常见问题

Q. What are the recommended methods for synthesizing N-methyl-1-pentadecanamine with high purity?

- Methodological Answer : Reductive amination of pentadecanal with methylamine under hydrogenation (H₂, 50–60 psi) using a palladium catalyst is a robust approach. Post-synthesis, purify via silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20). Confirm purity via GC-MS (detection limit: 0.1 mg/L) and ¹H NMR (N-methyl proton shifts at δ 2.10–3.30 ppm) .

Q. How can researchers characterize the structure of N-methyl-1-pentadecanamine using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Identify N-methyl protons (δ 2.10–3.30 ppm, solvent-dependent shifts). For example, in CDCl₃, shifts may vary by ±0.20 ppm compared to aromatic solvents like benzene .

- FTIR : Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ at m/z 256.3 (C₁₆H₃₅N) .

Q. What safety protocols are critical when handling N-methyl-1-pentadecanamine in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, safety goggles, and fume hoods. For spills, neutralize with 5% acetic acid before disposal.

- In case of skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with saline for 10–15 minutes. Refer to safety data for analogous amines (e.g., pentadecanal) .

Advanced Research Questions

Q. How do solvent effects influence the NMR chemical shifts of N-methyl groups in N-methyl-1-pentadecanamine, and how can researchers account for these variations?

- Methodological Answer : Solvent-induced shifts in aromatic solvents (e.g., pyridine) can exceed 0.85 ppm due to π-π interactions. Standardize deuterated chloroform (CDCl₃) for consistency. For comparative studies, document solvent shifts using databases like NIST Chemistry WebBook .

| Solvent | Chemical Shift (δ, ppm) | Variation Range (ppm) |

|---|---|---|

| CDCl₃ | 2.30–2.50 | ±0.20 |

| Benzene-d₆ | 2.80–3.10 | ±0.85 |

| DMSO-d₆ | 2.60–2.80 | ±0.30 |

| Data derived from N-methyl analogs . |

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of N-methyl-1-pentadecanamine?

- Methodological Answer :

- logP Discrepancies : Compare shake-flask (experimental) vs. HPLC (theoretical) methods. Joback/KDB group-contribution models predict logP ≈ 5.2, while Crippen Method estimates 4.9 .

- Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Validate with NIST-referenced data, noting temperature/pH dependencies .

Q. In designing bioactivity studies, how can researchers mitigate interference from N-methyl group degradation products?

- Methodological Answer : Conduct stability assays under physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via LC-MS (e.g., methylamine byproduct at m/z 31.04). Use protease-resistant peptide design principles (e.g., N-methylation for backbone stabilization) .

Q. What are the critical considerations for quantifying N-methyl-1-pentadecanamine in complex biological matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges, eluted with methanol:acetic acid (95:5).

- Quantification : Use deuterated internal standards (e.g., d₃-N-methyl-1-pentadecanamine) in LC-MS/MS. Limit of quantification (LOQ): 0.1 ng/mL in plasma .

Data Contradiction and Validation

Q. How can researchers validate conflicting data on the critical temperature (Tc) and pressure (Pc) of N-methyl-1-pentadecanamine?

Q. What advanced techniques can elucidate the role of N-methyl-1-pentadecanamine in modulating membrane receptor interactions?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) to G-protein-coupled receptors (GPCRs). Compare with N-methyl carbamate studies, noting mAChR density alterations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。